Cas no 1805371-01-0 (6-Bromo-2-(difluoromethyl)-4-fluoro-3-nitropyridine)

6-Bromo-2-(difluoromethyl)-4-fluoro-3-nitropyridine Chemical and Physical Properties
Names and Identifiers
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- 6-Bromo-2-(difluoromethyl)-4-fluoro-3-nitropyridine
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- Inchi: 1S/C6H2BrF3N2O2/c7-3-1-2(8)5(12(13)14)4(11-3)6(9)10/h1,6H
- InChI Key: OGGLFZACAWDXCF-UHFFFAOYSA-N
- SMILES: BrC1=CC(=C(C(C(F)F)=N1)[N+](=O)[O-])F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 226
- XLogP3: 2.5
- Topological Polar Surface Area: 58.7
6-Bromo-2-(difluoromethyl)-4-fluoro-3-nitropyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029060485-1g |
6-Bromo-2-(difluoromethyl)-4-fluoro-3-nitropyridine |
1805371-01-0 | 97% | 1g |
$1,460.20 | 2022-04-01 |
6-Bromo-2-(difluoromethyl)-4-fluoro-3-nitropyridine Related Literature
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Esther Quintanilla,Fabio di Lena,Peter Chen Chem. Commun., 2006, 4309-4311
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
Additional information on 6-Bromo-2-(difluoromethyl)-4-fluoro-3-nitropyridine
Comprehensive Overview of 6-Bromo-2-(difluoromethyl)-4-fluoro-3-nitropyridine (CAS No. 1805371-01-0)
6-Bromo-2-(difluoromethyl)-4-fluoro-3-nitropyridine (CAS No. 1805371-01-0) is a highly specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This nitropyridine derivative features a unique combination of halogen substituents, including bromine, fluorine, and a difluoromethyl group, which contribute to its reactivity and potential applications. Researchers are increasingly exploring its utility in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents.
The structural complexity of 6-Bromo-2-(difluoromethyl)-4-fluoro-3-nitropyridine makes it a valuable intermediate in organic synthesis. Its electron-withdrawing nitro group and halogen atoms facilitate nucleophilic substitution reactions, enabling the construction of more complex molecules. Recent studies highlight its role in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in creating bioactive compounds. This aligns with the growing demand for high-value intermediates in the pharmaceutical industry.
From an environmental perspective, the fluorinated pyridine backbone of this compound has been investigated for its biodegradability and eco-toxicity profile. With increasing regulatory focus on green chemistry, researchers are optimizing synthetic routes to minimize waste and energy consumption. The compound's thermal stability and solubility properties also make it suitable for scalable industrial processes, addressing the need for cost-effective manufacturing in specialty chemicals.
In the context of AI-driven drug design, 6-Bromo-2-(difluoromethyl)-4-fluoro-3-nitropyridine has emerged as a candidate for virtual screening due to its three-dimensional pharmacophore features. Computational chemists leverage its molecular docking potential to identify novel protein targets, reflecting the intersection of cheminformatics and medicinal chemistry. This trend responds to frequent searches like "AI in small molecule discovery" and "halogenated pyridines in drug development."
Analytical characterization of this compound typically involves NMR spectroscopy, HPLC-MS, and X-ray crystallography to confirm its purity and structural integrity. Such rigorous quality control meets the pharmaceutical industry's standards for Good Manufacturing Practice (GMP). Additionally, its spectroscopic fingerprints are documented in major chemical databases, supporting its adoption in high-throughput screening platforms.
Market analysts note rising interest in 6-Bromo-2-(difluoromethyl)-4-fluoro-3-nitropyridine among contract research organizations (CROs) specializing in custom synthesis. The compound's patent landscape reveals ongoing applications in crop protection chemicals, aligning with global concerns about sustainable agriculture. These insights address common queries like "pyridine derivatives in agrochemicals" and "fluorine's role in pesticide efficacy."
Future research directions may explore the compound's structure-activity relationships (SAR) in greater depth, particularly how its difluoromethyl group influences metabolic stability. Such investigations could unlock new possibilities in precision medicine and targeted therapies, areas frequently searched in conjunction with "next-generation pharmaceuticals."
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